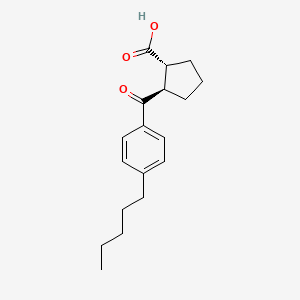

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733741-10-1

Cat. No.: VC2281208

Molecular Formula: C18H24O3

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733741-10-1 |

|---|---|

| Molecular Formula | C18H24O3 |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | (1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 |

| Standard InChI Key | KLASOPOMGAZCGB-HZPDHXFCSA-N |

| Isomeric SMILES | CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is identified by the CAS registry number 733741-10-1 and has the MDL number MFCD01311237 . The compound belongs to the broader class of substituted cyclopentanecarboxylic acids. The "trans" prefix in the name indicates the stereochemical relationship between the carboxylic acid group and the benzoyl substituent on the cyclopentane ring, with these groups positioned on opposite sides of the ring plane.

Molecular Composition and Structure

The compound has an empirical formula of C18H24O3, indicating its carbon-rich structure with several functional groups . The molecular structure consists of a cyclopentane ring with two key substituents: a carboxylic acid group (-COOH) at position 1 and a 4-n-pentylbenzoyl group at position 2. The 4-n-pentylbenzoyl group itself consists of a benzoyl moiety (C6H5CO-) with an n-pentyl chain (CH3(CH2)4-) attached at the para position of the benzene ring. The trans configuration creates a specific three-dimensional arrangement that influences the compound's physical properties and potential biological activities.

Physical and Chemical Properties

Physical Characteristics

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid exhibits several notable physical properties. The compound has a predicted boiling point of 463.8±45.0°C, indicating its high thermal stability and low volatility at standard conditions . Its predicted density is 1.107±0.06 g/cm³, which is typical for organic compounds containing aromatic rings and carboxylic acid functional groups . The high boiling point can be attributed to the presence of intermolecular hydrogen bonding made possible by the carboxylic acid group, as well as its relatively high molecular weight compared to simpler organic compounds.

Acid-Base Properties

The compound features a carboxylic acid group, which contributes to its acidic properties. The predicted pKa value of 4.33±0.40 indicates moderate acidity, comparable to other substituted carboxylic acids . This acidity enables the compound to participate in acid-base reactions, form salts with appropriate bases, and engage in esterification reactions. The presence of the electron-withdrawing benzoyl group likely influences the acidity of the carboxylic acid function, potentially increasing it compared to unsubstituted cyclopentanecarboxylic acid.

Structural Comparison with Related Compounds

Relationship to Brominated Analogs

The structure of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid bears similarity to trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2), with the key difference being the substitution of a bromine atom with an n-pentyl chain at the para position of the benzoyl group . This structural relationship suggests potential similarities in synthetic routes and some chemical properties, though the presence of the pentyl chain versus bromine would significantly alter physical properties such as lipophilicity, melting point, and solubility behavior.

Stereochemical Considerations

The trans configuration of substituents on the cyclopentane ring is crucial to the compound's identity and properties. Similar to other trans-substituted cyclopentanes, this stereochemistry influences the three-dimensional shape of the molecule, affecting its ability to interact with potential biological targets or participate in certain chemical reactions . The trans configuration specifically refers to the carboxylic acid group and the 4-n-pentylbenzoyl group being positioned on opposite faces of the cyclopentane ring, creating a specific conformational arrangement.

Synthesis and Preparation

Purification Considerations

The purification of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid would likely involve common techniques for carboxylic acids, including recrystallization from suitable solvent systems, column chromatography, and potentially acid-base extraction procedures leveraging the compound's carboxylic acid functionality. The relatively high molecular weight and the presence of both polar and non-polar groups would influence the selection of appropriate purification strategies.

| Property | Value | Method |

|---|---|---|

| CAS Number | 733741-10-1 | Reference assignment |

| Empirical Formula | C18H24O3 | Compositional analysis |

| Molecular Weight | 288.38 g/mol | Calculated from formula |

| Boiling Point | 463.8±45.0 °C | Predicted |

| Density | 1.107±0.06 g/cm³ | Predicted |

| pKa | 4.33±0.40 | Predicted |

| MDL Number | MFCD01311237 | Reference assignment |

This data table summarizes the key physical and chemical properties of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid as documented in the available literature . The predicted values offer insights into the compound's behavior under various conditions and its potential interactions with other substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume